5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a dimethoxybenzylidene moiety, and a thiol group, making it a unique and potentially versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Addition of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene group can be added through a condensation reaction with the appropriate aldehyde.
Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the benzylidene moiety.
Substitution: The cyclohexyl group or the dimethoxybenzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biology, this compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and thiol group makes it a candidate for enzyme inhibition studies.
Medicine
In medicine, the compound can be investigated for its potential therapeutic applications. Triazole derivatives are known for their pharmacological activities, and this compound could be explored for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dimethoxybenzylidene moiety.
4-((2,3-Dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the cyclohexyl group.
5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole: Similar structure but lacks the thiol group.
Uniqueness
The uniqueness of 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in the combination of the cyclohexyl group, dimethoxybenzylidene moiety, and thiol group
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-22-14-10-6-9-13(15(14)23-2)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
SBIRMASERGRSSS-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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